9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride is a synthetic compound classified within the purine derivatives. This compound has garnered attention for its potential therapeutic applications, particularly as a Janus kinase inhibitor, which is relevant in the treatment of various inflammatory and autoimmune diseases, as well as certain cancers .
The compound is identified by its Chemical Abstracts Service number 1823316-60-4 and has been documented in various scientific literature and patents. It falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their structure, which are often associated with significant biological activity . The presence of the azetidine ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The synthesis of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride typically involves several steps that integrate the formation of the purine core with the azetidine moiety. One common method includes:
The molecular formula for 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is with a molecular weight of approximately 246.10 g/mol. The structure features:
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
The chemical reactivity of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride can be explored through various reactions typical for purine derivatives:
The mechanism of action for 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride primarily involves inhibition of Janus kinases (JAKs). These enzymes play a crucial role in cytokine signaling pathways that regulate immune responses. By inhibiting JAKs:
9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride has significant applications in scientific research and medicine:
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 16421-58-2
CAS No.: 1976-85-8